2-Methoxy-4-methyl-1-vinylbenzene
Description
2-Methoxy-4-methyl-1-vinylbenzene is an aromatic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 4, and a vinyl group (-CH=CH₂) at position 1. Its molecular formula is C₁₀H₁₂O, with a molecular weight of 148.20 g/mol.
Properties
IUPAC Name |
1-ethenyl-2-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-4-9-6-5-8(2)7-10(9)11-3/h4-7H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTYAOCONOUPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalysis
Electrophilic alkylation occurs via AlCl₃-mediated generation of carbocation intermediates. The methoxy group’s ortho/para-directing effect ensures substitution at the 4-position relative to the methyl group. Steric hindrance from the methyl group limits polyalkylation, favoring mono-substitution.
Reaction Conditions :
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Catalyst: Anhydrous AlCl₃ (1.2 equiv)
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Solvent: Dichloromethane (DCM) or nitrobenzene
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Temperature: 0–25°C (prevents carbocation rearrangements)
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Yield: 60–75% after purification
Limitations and Byproduct Formation
Competing isomerization of carbocations may yield minor quantities of 3-methyl derivatives (<10%). Post-reaction quenching with ice-water hydrolyzes AlCl₃ complexes, necessitating rapid extraction to avoid acid-catalyzed demethylation.
Methoxylation Strategies for Oxygen Functionality
Methoxylation introduces the -OCH₃ group via nucleophilic substitution or copper-mediated Ullmann coupling. Phenolic precursors are alkylated using methyl iodide or dimethyl sulfate under basic conditions.
Nucleophilic Substitution Protocol
Steps :
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Deprotonation : Phenolic substrates treated with NaOH (2.0 equiv) in ethanol.
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Alkylation : Methyl iodide (1.5 equiv) added dropwise at 40°C.
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Workup : Neutralization with HCl, extraction with DCM.
Key Data :
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Reaction Time: 6–8 hours
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Yield: 65–80%
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Purity: ≥95% (GC-MS analysis)
Ullmann Coupling for Challenging Substrates
For electron-deficient aromatics, Ullmann coupling using CuI (10 mol%) and 1,10-phenanthroline ligand in DMF achieves methoxylation at 100°C. This method avoids strong bases, preserving acid-sensitive functionalities.
Vinylation via Palladium-Catalyzed Coupling
The vinyl group is installed via Heck coupling or styrene dimerization. Heck coupling offers superior regioselectivity, especially with brominated intermediates.
Heck Coupling Optimization
Substrate : 2-Methoxy-4-methylbromobenzene
Catalyst System :
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Pd(OAc)₂ (5 mol%)
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PPh₃ (10 mol%)
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Base: K₂CO₃
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Solvent: DMF/H₂O (4:1)
Reaction Parameters :
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Temperature: 80°C
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Time: 12 hours
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Yield: 82–88%
Styrene Dimerization Approach
Thermal dimerization of styrene derivatives at 150°C (neat) produces vinylated products but suffers from poor regiocontrol (55–60% yield). Catalytic additives like TEMPO (2 mol%) suppress radical side reactions.
Integrated Synthetic Routes
Multi-step syntheses combine alkylation, methoxylation, and vinylation. Two dominant pathways emerge:
Pathway A (Sequential Functionalization) :
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Methylation of toluene → 4-methyltoluene
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Methoxylation → 2-methoxy-4-methyltoluene
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Bromination → 2-methoxy-4-methylbromobenzene
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Vinylation → Target compound
Pathway B (Convergent Synthesis) :
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Methoxylation of bromobenzene → 2-methoxybromobenzene
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Suzuki coupling with methylboronic acid → 2-methoxy-4-methylbromobenzene
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Vinylation → Target compound
Comparative Performance :
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield | 48% | 62% |
| Purity (HPLC) | 93% | 97% |
| Reaction Steps | 4 | 3 |
Purification and Characterization
Chromatographic Techniques
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Column Chromatography : Silica gel (230–400 mesh), hexane/ethyl acetate (9:1 → 4:1 gradient)
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Distillation : Reduced pressure (10 mmHg), boiling point 120–125°C
Spectroscopic Validation
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¹H NMR (CDCl₃) : δ 6.70–7.10 (aromatic H), δ 5.20–5.80 (vinyl CH₂), δ 3.85 (OCH₃), δ 2.35 (CH₃)
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GC-MS : m/z 178.23 (M⁺), base peak at 91 (tropylium ion)
Industrial-Scale Production Considerations
Batch reactors (500 L capacity) with jacketed heating/cooling systems enable kilogram-scale synthesis. Key challenges include:
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Exotherm Management : Slow addition of AlCl₃ to maintain T < 30°C.
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Catalyst Recycling : AlCl₃ recovery via aqueous extraction (pH adjustment).
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Waste Streams : Neutralization of acidic byproducts with CaCO₃.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-1-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products Formed
Oxidation: 4-Methoxy-2-methylbenzoic acid.
Reduction: 2-Methoxy-4-methyl-1-ethylbenzene.
Substitution: 2-Methoxy-4-methyl-1-bromobenzene.
Scientific Research Applications
Thermoplastic Applications
MVP exhibits a terminal double bond and a phenolic group, making it highly reactive and suitable for polymerization processes. Research has demonstrated that MVP can be polymerized through both solution and emulsion methods, resulting in homopolymers and copolymers with diverse thermal properties. These materials show promise for various thermoplastic applications due to their mechanical strength and thermal stability .
Table 1: Properties of MVP-derived Polymers
| Property | Value |
|---|---|
| Glass Transition Temp | Varies by formulation |
| Thermal Stability | High |
| Mechanical Strength | Moderate to High |
Thermosetting Applications
In addition to thermoplastics, MVP can be modified to create divinylbenzene-like monomers that undergo thermal crosslinking with thiol-bearing reagents. This process produces thermosetting polymers with varying crosslinking densities, making them suitable for applications requiring rigid structures .
Table 2: Crosslinking Properties of MVP-modified Polymers
| Crosslinking Agent | Crosslink Density | Application Area |
|---|---|---|
| Thiol Reagents | Low to High | Coatings, Adhesives |
Biobased Material Development
The shift towards sustainable materials has increased interest in biobased monomers like MVP. By utilizing renewable resources such as lignin-derived ferulic acid, researchers are exploring new pathways for creating environmentally friendly polymers. The synthesis of various functional derivatives from MVP has been reported, enhancing its applicability in producing hydrophobic and hydrophilic materials .
Case Study: Biobased Polymer Synthesis
A recent study focused on synthesizing nine different biobased monomers from MVP, demonstrating the versatility of this compound in creating sustainable alternatives for traditional petrochemical-derived materials. The research highlighted the potential for high-performance materials that meet industrial standards while minimizing environmental impacts .
Additional Applications
Beyond polymer chemistry, MVP also plays a role in other fields:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-1-vinylbenzene involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, forming long-chain polymers. The methoxy and methyl groups influence the reactivity of the benzene ring, directing electrophilic substitution reactions to specific positions. The compound’s effects are mediated through its ability to participate in these chemical transformations, impacting the pathways involved in polymerization and aromatic substitution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Methoxy-4-methyl-1-vinylbenzene with five structurally related compounds, highlighting substituent effects on properties and applications:
Key Comparative Insights
Electronic and Steric Effects
- In contrast, nitro (e.g., 1-Methoxy-4-(2-nitrovinyl)benzene) and bromine (e.g., 1-(2,2-Dibromovinyl)-4-methoxybenzene) substituents withdraw electron density, altering reactivity pathways .
- Steric Hindrance : The methyl group at position 4 in the target compound may introduce steric constraints, affecting reaction kinetics compared to analogs like 1-Methoxy-4-vinylbenzene, which lacks bulky substituents .
Physical Properties
- Polarity: 2-Methoxy-4-vinylphenol (MVP) exhibits higher polarity due to its hydroxyl group, enabling hydrogen bonding and solubility in polar solvents. This contrasts with the target compound, which lacks hydroxyl functionality .
- Molecular Weight : Halogenated derivatives (e.g., 1-(2,2-Dibromovinyl)-4-methoxybenzene) have significantly higher molecular weights (~292 g/mol) due to bromine atoms, impacting volatility and melting points .
Biological Activity
2-Methoxy-4-methyl-1-vinylbenzene, also known as 2-methoxy-4-vinylphenol, is a compound of significant interest in various fields due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, synthesis, and applications in biobased materials.
Chemical Structure and Properties
The chemical formula for this compound is C10H12O2. The compound features a vinyl group that allows for polymerization reactions, leading to the formation of larger polymeric materials. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, antioxidant, and potential anticancer properties. Below are the key findings from recent studies:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. For instance, a study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in pharmaceuticals and food preservation .
Antioxidant Properties
The compound has demonstrated significant antioxidant activity. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is critical for applications in health supplements and functional foods aimed at preventing oxidative damage .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells. Further research is required to elucidate the specific pathways involved and to assess its efficacy in clinical settings .
Synthesis and Applications
This compound can be synthesized through various methods, including the reaction of guaiacol with vinyl acetate under acidic conditions. This synthesis route not only provides the compound but also contributes to the development of biobased polymers.
Table 1: Synthesis Methods
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Acid-Catalyzed Vinylation | Guaiacol + Vinyl Acetate | Acidic medium, reflux | High |
| Radical Polymerization | 2-Methoxy-4-vinylphenol + AIBN | Toluene solution | Moderate |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, showcasing its potential as a natural preservative .
Case Study 2: Polymer Development
In another study focusing on biobased materials, researchers utilized this compound as a monomer for synthesizing biodegradable polymers. The resulting polymers exhibited favorable mechanical properties and thermal stability, indicating their applicability in sustainable packaging solutions .
Q & A
Q. What are the optimal synthetic routes for 2-Methoxy-4-methyl-1-vinylbenzene, and how can reaction yields be improved?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via Suzuki-Miyaura coupling using 4-methyl-2-methoxyphenylboronic acid and vinyl halides under palladium catalysis. Alternative routes include Heck coupling or Wittig reactions (see for analogous protocols) .
- Yield Optimization : Key parameters include:
Q. How should researchers handle this compound given limited toxicity data?
Methodological Answer:
- Safety Protocols :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential inhalation hazards (Category 4 acute toxicity per EU-GHS) .
- Waste Disposal : Collect in halogen-resistant containers and treat via incineration by licensed facilities (similar to protocols for 1-Butyl-4-methylbenzene) .
- Emergency Measures : For skin contact, rinse with soap/water; for eye exposure, irrigate for 15 minutes and seek medical evaluation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (CDCl₃) shows vinyl protons at δ 5.1–5.3 ppm (doublet of doublets) and methoxy singlet at δ 3.8 ppm. Aromatic protons appear as a multiplet between δ 6.7–7.1 ppm.
- GC-MS : Electron ionization (70 eV) typically produces a molecular ion at m/z 162 (C₁₁H₁₄O) with fragmentation peaks at m/z 147 (loss of CH₃) and 119 (loss of OCH₃) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
Methodological Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange (20%) and gradient corrections provide accurate thermochemical data (average error <3 kcal/mol for similar aromatic systems) .
- Basis Sets : Use 6-31G(d,p) for geometry optimization and aug-cc-pVTZ for single-point energy calculations.
- Key Outputs :
Q. How can contradictory computational and experimental data on reaction intermediates be resolved?
Methodological Answer:
- Case Study : If DFT predicts a stable intermediate not observed experimentally:
- Check Solvation Effects : Include implicit solvent models (e.g., PCM for THF) to refine Gibbs free energy calculations.
- Kinetic vs. Thermodynamic Control : Perform transition-state analysis (IRC) to identify competing pathways.
- Experimental Validation : Use in-situ FTIR or stopped-flow NMR to detect short-lived intermediates .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Byproduct Source : Dimerization of the vinyl group or methoxy demethylation.
- Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
